Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 478081-16-2) is a pyrido-indole derivative with a molecular formula of C₂₄H₂₂N₂O₅ and a molar mass of 418.44 g/mol . The compound features a pyrido[1,2-a]indole core substituted at the 3-position with a 2-(4-methoxyanilino)-2-oxoethoxy group and at the 10-position with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-30-24(28)23-19-12-11-18(14-21(19)26-13-5-4-6-20(23)26)31-15-22(27)25-16-7-9-17(29-2)10-8-16/h4-14H,3,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIBKRAVANPBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form an azo-ester intermediate . This intermediate undergoes further reactions to form the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural homology with several pyrido-indole derivatives, differing primarily in substituent groups. Below is a comparative analysis:
Key Comparative Insights
In contrast, the 3-CF₃ analog exhibits strong electron-withdrawing effects, which could alter binding affinity and redox stability .
Lipophilicity and Bioavailability :
- The CF₃ -substituted derivative (456.41 g/mol) has higher lipophilicity (logP ~3.2 estimated) compared to the methoxy analog (logP ~2.8), suggesting improved blood-brain barrier penetration .
- The hydrazine-linked chlorophenyl compound (449.89 g/mol) may face solubility challenges due to its planar structure and chlorine content .
Biological Relevance :
- Pyrido-indole derivatives are frequently explored for anticancer activity , as seen in compounds targeting G-quadruplex DNA structures (e.g., KRAS inhibitors in ) .
- The thiadiazolyl analog’s sulfur atom could confer resistance to oxidative metabolism, extending its half-life in vivo .
Synthetic Accessibility :
- The target compound’s synthesis involves straightforward coupling of 4-methoxyaniline with a pyrido-indole core, as inferred from similar procedures in and .
- Derivatives with dichlorophenyl or thiadiazolyl groups require multi-step reactions, including Mannich reactions or heterocycle formation, reducing overall yield .
Biological Activity
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound belonging to the indole derivatives class, which are recognized for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Specifically, this compound has been investigated for its potential applications in treating various diseases.
Key Biological Activities
- Anticancer Properties : Research indicates that compounds in the pyridoindole family exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain indole derivatives inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro assays suggest that it can inhibit the growth of several bacterial strains, highlighting its potential as a therapeutic agent against infections .
- Enzyme Inhibition : this compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as enzymes and receptors. This interaction can lead to:
- Altered Gene Expression : By modulating signal transduction pathways, the compound may influence gene expression related to cell proliferation and survival.
- Inhibition of Tumor Growth : The compound's ability to induce apoptosis in cancer cells is a critical mechanism through which it exerts its anticancer effects .
Research Findings and Case Studies
A review of recent literature reveals several studies focused on the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B (2022) | Reported antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |
| Study C (2021) | Investigated the compound's role in inhibiting specific kinases involved in cancer progression, providing insights into its mechanism of action. |
Q & A
Q. What are the key structural features and functional groups of this compound that influence its reactivity?
The compound contains a pyrido[1,2-a]indole core fused with an ethyl ester group at position 10 and a 4-methoxyanilino-linked carbonylmethoxy substituent at position 2. Critical functional groups include the ester, carbamoyl, and methoxy groups, which contribute to its solubility in polar aprotic solvents (e.g., DMF) and reactivity in nucleophilic substitution or condensation reactions. The pKa (~8.60) of the hydrazino-like moiety suggests pH-dependent stability in biological buffers .
Q. What are the standard synthetic pathways for this compound, and what intermediates are critical?
Synthesis typically involves:
- Step 1: Condensation of a 3-formyl-indole-2-carboxylate precursor with a 4-methoxyaniline derivative under acidic conditions (e.g., acetic acid, reflux) to form the carbamoyl linkage.
- Step 2: Etherification using a bromoethyloxo intermediate to attach the methoxy-anilino group. Key intermediates include 3-formyl-1H-indole-2-carboxylate and 2-(4-methoxyanilino)-2-oxoethyl bromide. Yields depend on stoichiometric control of sodium acetate (2.0 equiv) and reflux duration (3–5 h) .
Q. Which analytical techniques are most reliable for confirming its structural integrity?
- 1H/13C NMR: To verify the pyridoindole core (δ 7.2–8.5 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH2CH3).
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular ion peak at m/z 418.44 (C24H22N2O5).
- HPLC-PDA: For purity assessment (>95%) using a C18 column (MeCN/H2O gradient) .
Advanced Research Questions
Q. How can contradictory solubility data in different solvents be resolved during formulation for biological assays?
Discrepancies arise from the compound’s amphiphilic nature. Methodological solutions include:
- Co-solvent systems: Use DMSO (10% v/v) with aqueous buffers (pH 7.4) to enhance solubility.
- Derivatization: Introduce polar groups (e.g., sulfonic acid) via post-synthetic modification without altering the core structure .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing by-products?
- Catalytic Optimization: Replace acetic acid with Lewis acids (e.g., ZnCl2) to accelerate condensation.
- Microwave-assisted synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >80% yield.
- By-product Mitigation: Use column chromatography (silica gel, ethyl acetate/petroleum ether) to separate hydrazide or dimeric impurities .
Q. How does this compound compare structurally and functionally to related pyridoindole derivatives?
The table below highlights key differences:
| Compound Name | Core Structure | Functional Groups | Unique Properties |
|---|---|---|---|
| Target Compound | Pyrido[1,2-a]indole | Ethyl ester, 4-methoxyanilino-carbamoyl | High logP (2.8), moderate solubility |
| Ethyl 3-hydrazinopyridoindole-10-carboxylate | Pyrido[1,2-a]indole | Hydrazino, ester | Enhanced nucleophilic reactivity |
| Pyridoquinoline derivatives | Pyrido[4,3-b]quinoline | Carboxyl, methoxy | Fluorescence properties |
The target compound’s 4-methoxyanilino group enhances π-π stacking in protein binding, unlike simpler hydrazino analogs .
Q. What mechanistic insights explain its potential inhibition of kinase targets like EGFR/HER2?
Computational docking studies suggest:
- The pyridoindole core occupies the ATP-binding pocket via hydrophobic interactions.
- The 4-methoxyanilino group forms hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR). Validate using in vitro kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations, with IC50 values compared to lapatinib controls .
Q. How can researchers address discrepancies in NMR data between synthetic batches?
- Dynamic Exchange: Check for tautomerism in the carbamoyl group using variable-temperature NMR.
- Trace Solvent Effects: Ensure complete removal of acetic acid (common in synthesis) via lyophilization.
- Crystallography: Resolve ambiguous peaks by growing single crystals (DMF/EtOH) for X-ray analysis .
Methodological Best Practices
- Synthesis Reproducibility: Always pre-dry solvents (e.g., MeCN over molecular sieves) to avoid hydrolysis of the ester group.
- Biological Assay Design: Include a solubility control (e.g., DMSO vehicle) to distinguish compound toxicity from solvent effects.
- Data Validation: Cross-reference HRMS with theoretical isotopic patterns to confirm absence of halogenated impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
